7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound comprising a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydrofuran (oxolane) ring at the 7-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science . Pyrazolo[1,5-a]pyrimidines are renowned for their versatility, with applications ranging from enzyme inhibitors to photophysical materials. The oxolane substituent enhances solubility and modulates pharmacokinetic profiles, distinguishing this compound from simpler derivatives .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(oxolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h4,6,8-9,11H,1-3,5,7H2 |
InChI Key |
GYWXZLXRNJFLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCNC3=CC=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Halogenated Derivatives
- 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 2416236-02-5):
- 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 725699-03-6):
Nitro and Azo Derivatives
- 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines :
- 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-aryl-dihydropyrazolo[1,5-a]pyrimidin-7-ones: Substituents: Azo (C3), amino (C2), aryl (C5). Synthesis: Regioselective multicomponent reactions using aromatic aldehydes (e.g., 4-hydroxyphenyl) produce azo-linked derivatives, validated by NMR and elemental analysis .
Bicyclic and Dimeric Derivatives
- Bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones :
Physicochemical Properties
| Compound Class | Key Substituents | Melting Point (°C) | Yield (%) | Key References |
|---|---|---|---|---|
| Halogenated | CF₃, I, COOH | N/A | 60–85 | |
| Nitro/Azo | NO₂, N=N-Ar | 200–330 | 40–75 | |
| Dimeric | Bi(pyrazolo) core | 230–>330 | 81–85 |
- Solubility : Oxolane-containing derivatives exhibit improved aqueous solubility compared to halogenated or aryl-substituted analogs due to the oxygen-rich tetrahydrofuran ring .
- Thermal Stability : Dimeric derivatives (e.g., 5,5'-dimethyl-2,2'-diphenyl) display exceptional thermal stability (melting points >330°C), attributed to π-stacking and hydrogen bonding .
Multicomponent Reactions (MCRs)
- Aldehyde-Based Synthesis: Aromatic aldehydes (e.g., 4-hydroxyphenyl, 2-methoxyphenyl) react with aminopyrazoles and nitroacetates to regioselectively form dihydropyrazolo[1,5-a]pyrimidines (yields: 50–75%) .
- Chlorodehydroxylation : 7-Hydroxy derivatives are treated with phosphorus oxychloride to generate 7-chloro intermediates, enabling nucleophilic substitution with anilines .
Post-Functionalization
Biological Activity
7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1340321-35-8
- Molecular Weight : 191.25 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these enzymes can lead to significant effects on cell signaling pathways associated with cancer and other diseases.
Target Kinases
Research indicates that this compound selectively inhibits:
- Pim-1 Kinase : A serine/threonine kinase implicated in the regulation of cell survival and proliferation.
- Flt-3 Kinase : A receptor tyrosine kinase involved in hematopoiesis and is often mutated in acute myeloid leukemia.
Biological Evaluation
A study published in Nature demonstrated that pyrazolo[1,5-a]pyrimidine compounds exhibit potent inhibitory effects on Pim-1 and Flt-3 kinases. The lead compound from this study showed submicromolar potency against these targets and did not significantly inhibit the hERG channel, suggesting a favorable safety profile for further development .
Table 1: Inhibition Potency Against Kinases
| Compound | Target Kinase | IC (µM) | Selectivity Score |
|---|---|---|---|
| This compound | Pim-1 | <0.1 | High |
| Flt-3 | 0.15 | Moderate |
Case Study 1: Cancer Cell Lines
In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines through the inhibition of the phosphorylation of BAD protein, which is critical for cell survival .
Case Study 2: Clonogenic Assays
Clonogenic assays conducted with this compound indicated a significant reduction in colony formation at concentrations as low as 1 µM. This suggests that the compound not only inhibits kinase activity but also affects cell proliferation directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
